molecular formula C25H25N3O3S B2532887 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 899742-53-1

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2532887
CAS RN: 899742-53-1
M. Wt: 447.55
InChI Key: VKVWOMMXQYIALY-UHFFFAOYSA-N
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Description

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

Research on related compounds has focused on analyzing their crystal structures to understand the molecular conformation, which is crucial for their biological activity and interactions with other molecules. For instance, studies on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed that these molecules exhibit a folded conformation, where the pyrimidine ring inclination relative to the benzene ring varies, influencing the compound's potential interaction with biological targets (S. Subasri et al., 2017).

Synthesis Methods

The synthesis of pyrimidine-linked heterocyclic compounds has been explored, highlighting methodologies that could be applicable to the synthesis of the target compound. For example, the preparation of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines through cyclocondensation under microwave irradiation offers a rapid and efficient method for generating structurally complex derivatives with potential biological activities (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Potential Biological Activities

The investigation into the biological activities of structurally related compounds is significant for understanding the potential applications of the target compound. Studies on classical and nonclassical antifolates derived from 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines have demonstrated potent inhibitory activities against key enzymes like thymidylate synthase and dihydrofolate reductase, suggesting potential applications in cancer therapy and antimicrobial treatments (A. Gangjee et al., 2008).

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-15-8-7-12-19(16(15)2)26-21(29)14-32-25-27-22-18-11-5-6-13-20(18)31-23(22)24(30)28(25)17-9-3-4-10-17/h5-8,11-13,17H,3-4,9-10,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVWOMMXQYIALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

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